3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid
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Overview
Description
3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid is an organic compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 2,2-difluoro-1-methylcyclopropane with a propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: Halogen atoms in the cyclopropyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.
Scientific Research Applications
3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-difluoro-1-methylcyclopropyl)acetic acid
- 3-(2,2-difluoro-1-methylcyclopropyl)butanoic acid
- 3-(2,2-difluoro-1-methylcyclopropyl)pentanoic acid
Uniqueness
3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the cyclopropyl ring and fluorine atoms contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1996528-33-6 |
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Molecular Formula |
C7H10F2O2 |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H10F2O2/c1-6(3-2-5(10)11)4-7(6,8)9/h2-4H2,1H3,(H,10,11) |
InChI Key |
QGFVZJXPYCKDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(F)F)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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